molecular formula C9H15IO2 B3042470 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane CAS No. 625114-56-9

8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane

Cat. No.: B3042470
CAS No.: 625114-56-9
M. Wt: 282.12 g/mol
InChI Key: XULBVRAEWFBTMO-UHFFFAOYSA-N
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Description

8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane is a useful research compound. Its molecular formula is C9H15IO2 and its molecular weight is 282.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(iodomethyl)-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULBVRAEWFBTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CI)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Spiroketals in Advanced Organic Synthesis and Medicinal Chemistry

Spiroketals are a class of bicyclic organic compounds characterized by two rings connected through a single, central quaternary carbon atom, with each ring containing an oxygen atom attached to this spirocenter. researchgate.net This structural motif is prevalent in a wide array of natural products that exhibit significant biological activities. rsc.org

The inherent three-dimensionality of the spiroketal framework makes it a "privileged scaffold" in medicinal chemistry. Unlike flat aromatic systems, spiroketals can present functional groups in well-defined vectors in three-dimensional space, which can lead to highly specific and potent interactions with biological targets such as enzymes and receptors. mskcc.org In more complex molecules, these rigid structures often serve as scaffolds to orient various side chains for optimal target engagement. mskcc.org Consequently, the development of synthetic methods to access spiroketals with high stereocontrol is a major focus of modern organic chemistry. mskcc.orgbenthamscience.com

Bioactive Natural ProductClassNoted Biological Activity
Monensin A Polyether AntibioticAntibacterial, Antiprotozoal researchgate.net
Berkelic Acid PolyketideAnticancer researchgate.net
Spirastrellolide F PolyketideAntimitotic researchgate.net
Calyculin A PolyketidePotent Protein Phosphatase Inhibitor researchgate.net
Paravespula Pheromone PheromoneInsect Aggregation Pheromone researchgate.net

Overview of the 1,4 Dioxaspiro 4.5 Decane Core Structure in Contemporary Chemical Research

The 1,4-dioxaspiro[4.5]decane core is the ethylene (B1197577) glycol ketal of cyclohexanone (B45756). nist.gov In synthesis, it serves two primary functions: as a stable protecting group for a ketone functionality and as a structural building block for more elaborate molecules. researchgate.net Its stability under various reaction conditions, except for strong acids, makes it an effective way to mask the reactivity of a carbonyl group while other parts of a molecule are being modified.

Beyond its role as a protective group, the 1,4-dioxaspiro[4.5]decane moiety is a key component in the design of new biologically active compounds. researchgate.net Researchers have incorporated this scaffold into molecules targeting various physiological systems. For instance, derivatives have been synthesized as potent and selective 5-HT1A receptor agonists, which are of interest for treating central nervous system disorders. unimore.it In another application, a fluorine-18 (B77423) labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative was developed as a high-affinity ligand for σ1 receptors, showing potential for tumor imaging via positron emission tomography (PET). nih.gov These examples highlight the utility of the spiro[4.5]decane core as a platform for discovering and developing novel therapeutic and diagnostic agents.

PropertyData
Molecular Formula C₈H₁₄O₂ nist.gov
Molecular Weight 142.196 g/mol nist.gov
Synonyms Cyclohexanone ethylene ketal, (Ethylenedioxy)cyclohexane nist.gov
Primary Function Ketone protecting group, Synthetic scaffold researchgate.net

Rationale for Dedicated Research on Halogenated Dioxaspiro 4.5 Decane Derivatives, with a Specific Focus on Iodomethyl Substitution

The strategic introduction of a halogen atom onto a stable molecular scaffold is a cornerstone of modern synthetic chemistry. Halogenation transforms a relatively inert position into a reactive site, enabling a wide range of subsequent chemical modifications. The focus on an iodomethyl (-CH₂I) substitution, as seen in 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane, is particularly deliberate.

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. This high reactivity makes the iodomethyl derivative a superior electrophilic building block compared to its chloro- or bromo-analogs. The primary rationale for research into this compound is its function as a key intermediate for diversification. By reacting 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane with various nucleophiles, chemists can readily introduce a wide array of functional groups at the 8-position of the spiroketal core.

This strategy is exemplified by the synthesis of 8-Aminomethyl-1,4-dioxaspiro[4.5]decane. lookchem.com This amino derivative, which is used as an intermediate in the synthesis of brain-penetrating cathepsin S inhibitors for potential treatment of neurological disorders, is directly accessible through the substitution of the iodide in 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane with an amine source. lookchem.com This demonstrates the practical value of the iodomethyl compound as a precursor for generating libraries of functionally diverse molecules for screening in drug discovery and materials science.

NucleophileResulting Functional GroupPotential Application Area
Azide (N₃⁻) -CH₂N₃ (Azidomethyl)Click chemistry, Amine synthesis (via reduction)
Cyanide (CN⁻) -CH₂CN (Cyanomethyl)Carboxylic acid synthesis, Heterocycle formation
Thiolate (RS⁻) -CH₂SR (Thioether)Medicinal chemistry, Materials science
Amine (R₂NH) -CH₂NR₂ (Aminomethyl)Pharmaceutical synthesis, Ligand development lookchem.com
Alkoxide (RO⁻) -CH₂OR (Ether)Synthesis of complex natural product analogs

Historical Context and Evolution of Spiroketal Chemistry Relevant to 1,4 Dioxaspiro 4.5 Decane Systems

Strategies for the Preparation of 1,4-Dioxaspiro[4.5]decan-8-one and Related Precursors

The synthesis of the foundational spiroketal precursor, 1,4-dioxaspiro[4.5]decan-8-one, is a critical first step. This compound serves as a versatile intermediate for the introduction of various functionalities at the C-8 position.

Direct Ketalization and Acetalization Routes for Spiroketal Formation

The most common and direct method for the synthesis of 1,4-dioxaspiro[4.5]decan-8-one is the acid-catalyzed ketalization of 1,4-cyclohexanedione (B43130) with ethylene (B1197577) glycol. youtube.com This reaction is a reversible process that involves the formation of a hemiketal intermediate, which then undergoes intramolecular cyclization to form the stable five-membered dioxolane ring. youtube.com The reaction is typically driven to completion by the removal of water, often through azeotropic distillation using a Dean-Stark apparatus.

The mechanism of acid-catalyzed ketalization begins with the protonation of the carbonyl oxygen of the ketone, which enhances the electrophilicity of the carbonyl carbon. youtube.com A molecule of ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com Subsequent proton transfers and the elimination of a water molecule lead to the formation of the spiroketal.

Various acids can be employed as catalysts for this transformation, with p-toluenesulfonic acid (p-TsOH) being a common choice due to its efficacy and ease of handling. google.com Other acids, such as sulfuric acid, have also been utilized. tandfonline.comtandfonline.com The choice of solvent is also crucial, with non-polar solvents like toluene (B28343) or benzene (B151609) being frequently used to facilitate the azeotropic removal of water.

Table 1: Comparison of Catalysts in the Ketalization of 1,4-Cyclohexanedione

Catalyst Solvent Reaction Conditions Yield of Monoketal Reference
p-Toluenesulfonic acid Toluene Reflux with Dean-Stark trap Good google.com
Sulfuric acid Hexane/Water Continuous extraction 85% tandfonline.comtandfonline.com
Methyl triethyl ammonium (B1175870) chloride Ethylene glycol 60 °C, 1 hour 92.5% google.com
Acetic acid/Water - 65 °C, 11 min 80% researchgate.net

Selective Transformations of Cyclohexanedione Derivatives to Spiroketal Scaffolds

A significant challenge in the synthesis of 1,4-dioxaspiro[4.5]decan-8-one from 1,4-cyclohexanedione is the potential for the formation of the undesired bisketal. tandfonline.com To achieve selective monoketalization, several strategies have been developed. One approach involves using a stoichiometric amount of the diol, though this can lead to a mixture of starting material, monoketal, and bisketal. acs.org

A more effective method involves the continuous extraction of an aqueous solution of 1,4-cyclohexanedione with a hydrocarbon solvent containing an excess of a diol and an acid catalyst. tandfonline.comtandfonline.com This technique has been shown to afford the monoketal in high yield. tandfonline.comtandfonline.com The choice of diol can also influence the selectivity of the reaction. For instance, using 1,4-butanediol (B3395766) has been reported to favor the formation of the monoketal over the bisketal. tandfonline.com Another approach is the selective deketalization of the corresponding bisketal, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, in an acidic solution to yield the desired monoketal. researchgate.net

Catalytic and Green Chemistry Approaches in Spiroketal Synthesis

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for spiroketal synthesis. rsc.orgrsc.orgnih.gov This includes the use of solid acid catalysts, which can be easily recovered and reused, reducing waste and simplifying purification processes. For example, fly ash has been used as a cheap and readily available catalyst for the condensation of cyclohexanones with diols. google.com

Ionic liquids have also emerged as promising green catalysts and solvents for ketalization reactions. chemicalbook.com Their low vapor pressure, thermal stability, and potential for recyclability make them attractive alternatives to traditional volatile organic solvents. For instance, the use of 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) has been reported to give high yields of 1,4-dioxaspiro[4.5]decan-8-one. chemicalbook.com

Furthermore, electrosynthetic methods are being explored as a scalable and sustainable route to spiroketals, offering a metal-free alternative to conventional acid-catalyzed cyclizations. rsc.org These innovative approaches aim to reduce the environmental impact of chemical synthesis while maintaining high efficiency and selectivity. rsc.org

Methodologies for the Introduction of Halogen Functionality at the C-8 Position of 1,4-Dioxaspiro[4.5]decanes

Once the spiroketal core is in place, the next stage involves the introduction of the iodine atom at the C-8 position. This is typically achieved through a two-step sequence involving the reduction of the ketone and subsequent conversion of the resulting alcohol to the iodide.

Direct Halogenation Techniques for Methyl or Alkyl Substituents

Direct halogenation of a methyl or alkyl group at the C-8 position of a 1,4-dioxaspiro[4.5]decane is a challenging transformation. libretexts.org Free-radical halogenation, a common method for functionalizing alkanes, often lacks selectivity and can lead to a mixture of products. libretexts.org The reactivity of the C-H bonds would be a determining factor, with tertiary hydrogens being more reactive than secondary, which are more reactive than primary.

In the context of a molecule like 8-methyl-1,4-dioxaspiro[4.5]decane, direct halogenation would likely be unselective and difficult to control, potentially leading to halogenation at other positions on the cyclohexane (B81311) ring. Therefore, this is not a commonly employed strategy for the synthesis of 8-(halomethyl) derivatives.

Conversion of Hydroxyl or Other Leaving Groups at C-8 to Halides

A more reliable and widely used approach for the synthesis of 8-(iodomethyl)-1,4-dioxaspiro[4.5]decane involves the conversion of a hydroxyl group at the C-8 position into an iodide. This is typically a two-step process starting from 1,4-dioxaspiro[4.5]decan-8-one.

First, the ketone is converted to the corresponding hydroxymethyl derivative, (1,4-dioxaspiro[4.5]decan-8-yl)methanol. uni.lu This can be achieved through various methods, such as a Grignard reaction with a one-carbon electrophile (e.g., formaldehyde) or a Wittig reaction followed by hydroboration-oxidation.

Once the primary alcohol, (1,4-dioxaspiro[4.5]decan-8-yl)methanol, is obtained, it can be converted to 8-(iodomethyl)-1,4-dioxaspiro[4.5]decane. A common method for this transformation is the Finkelstein reaction, which involves treating the corresponding chloride or bromide with an alkali iodide, such as sodium iodide, in a suitable solvent like acetone. researchgate.net This reaction is an equilibrium process that is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. researchgate.net

Alternatively, the alcohol can be converted to a good leaving group, such as a tosylate or mesylate, which can then be displaced by an iodide ion through an SN2 reaction. Another direct method for the conversion of the alcohol to the iodide is the Appel reaction, which uses triphenylphosphine (B44618) and iodine.

Stereocontrolled Introduction of the Iodomethyl Group

The stereocontrolled introduction of the iodomethyl group at the C-8 position of the 1,4-dioxaspiro[4.5]decane skeleton is a critical aspect for the synthesis of enantiomerically pure target molecules. This is typically achieved by first establishing a chiral center at the C-8 position through stereoselective reduction of the precursor ketone, 1,4-dioxaspiro[4.5]decan-8-one. Subsequent conversion of the resulting chiral alcohol to the iodomethyl group can then proceed with either inversion or retention of stereochemistry, depending on the chosen synthetic route.

A key step in this process is the asymmetric reduction of 1,4-dioxaspiro[4.5]decan-8-one to produce 1,4-dioxaspiro[4.5]decan-8-ol with a high degree of enantiomeric excess. This can be accomplished using various chiral reducing agents or catalytic asymmetric hydrogenation methods. For instance, the use of chiral ruthenium catalysts in asymmetric hydrogenation has been shown to be effective for the dynamic kinetic resolution of related α-aryl cyclohexanones, affording functionalized β-aryl cyclohexanols with high enantioselectivity. A similar strategy could be applied to the spiroketal ketone to yield the chiral alcohol.

Once the chiral alcohol, 8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decane, is obtained, the introduction of the iodine atom can be achieved through methods that control the stereochemical outcome. The Appel reaction, which utilizes triphenylphosphine and iodine, is a well-established method for converting alcohols to alkyl iodides. This reaction typically proceeds via an SN2 mechanism, resulting in a complete inversion of stereochemistry at the reacting center. Therefore, if the (R)-alcohol is used as the starting material, the (S)-iodomethyl compound will be the major product, and vice versa.

Optimization of Reaction Conditions and Yields for 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane Synthesis

The synthesis of the precursor, 1,4-dioxaspiro[4.5]decan-8-one, from 1,4-cyclohexanedione often involves the use of an acid catalyst and ethylene glycol. Optimization of this step would involve screening different acid catalysts (e.g., p-toluenesulfonic acid, acetic acid), reaction temperatures, and the method of water removal to drive the equilibrium towards the product. For instance, reaction times can be significantly reduced from 15 hours to 11 minutes with an increase in yield from 65% to 80% by optimizing the reaction temperature and the ratio of acetic acid to water. miamioh.edu

The conversion of the ketone to the hydroxymethyl group is a critical step. One plausible method is the Corey-Chaykovsky reaction, which involves the reaction of the ketone with a sulfur ylide to form an epoxide, followed by reductive opening of the epoxide to the primary alcohol. wikipedia.orgorganic-chemistry.org Optimization of this sequence would involve careful control of the base and solvent used to generate the ylide, as well as the temperature to ensure selective epoxide formation.

The final iodination of 8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decane is another crucial step where optimization is key to maximizing the yield and minimizing side products. The Appel reaction is a common choice for this transformation. Key parameters to optimize include the solvent, the stoichiometry of triphenylphosphine and iodine, and the reaction temperature. Dichloromethane is often a preferred solvent for iodinations using the triphenylphosphine/iodine system. wikipedia.org The amounts of the reagents need to be carefully controlled to ensure complete conversion without the formation of unwanted byproducts.

A systematic approach to optimization, such as a design of experiments (DoE) methodology, can be employed to efficiently explore the effects of multiple variables on the reaction yield and purity.

Table 1: Illustrative Optimization Parameters for the Iodination of 8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decane

EntrySolventPPh3 (eq.)I2 (eq.)Temperature (°C)Time (h)Yield (%)
1Dichloromethane1.11.10 to rt485
2Diethyl ether1.11.10 to rt678
3Acetonitrile1.11.10 to rt482
4Dichloromethane1.51.50 to rt292
5Dichloromethane1.51.5-20 to 0488

This is a hypothetical data table for illustrative purposes.

Advanced Purification Techniques for Halogenated Spiroketal Intermediates

The purification of halogenated spiroketal intermediates like 8-(iodomethyl)-1,4-dioxaspiro[4.5]decane is essential to ensure the quality and reactivity in subsequent synthetic steps. While standard techniques such as column chromatography are widely used, advanced methods may be necessary to separate the desired product from closely related impurities.

Given that the target compound is a solid, recrystallization is a powerful purification technique. miamioh.edulibretexts.org The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents can also be employed to achieve the desired solubility profile. For iodo-organic compounds, care must be taken to avoid decomposition, which can be induced by light or heat. In some cases, recrystallization under a covering agent like sulfuric acid can suppress the vapor pressure of iodine-containing compounds, allowing for purification. reddit.com

For challenging separations, particularly for removing constitutional isomers or byproducts with similar polarities, High-Performance Liquid Chromatography (HPLC) is a valuable tool. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is commonly employed for the purification of organic compounds. For halogenated aromatic compounds, which can be difficult to separate on standard C18 columns, alternative stationary phases such as phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivities and improved resolution. chromforum.org The separation can be further optimized by adjusting the mobile phase composition, temperature, and pH.

Another advanced technique is centrifugal partition chromatography (CPC), a form of counter-current chromatography. This method avoids the use of solid stationary phases, which can sometimes cause degradation of sensitive compounds. The separation is based on the partitioning of the solute between two immiscible liquid phases, making it a gentle and effective technique for the purification of natural products and other complex mixtures.

The purity of the final product should be rigorously assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Detailed Studies of Carbon-Iodine Bond Reactivity within the Spiroketal Framework

The C-I bond is the focal point of the molecule's reactivity. Its behavior is modulated by the steric and electronic properties of the adjacent spiroketal structure.

Nucleophilic Substitution Pathways (SN1, SN2) at the Iodomethyl Center

Nucleophilic substitution is a fundamental reaction pathway for primary alkyl halides. For 8-(iodomethyl)-1,4-dioxaspiro[4.5]decane, the substitution mechanism is heavily biased by the structure of the substrate.

The molecule is a primary alkyl iodide, a substrate class that typically favors the bimolecular nucleophilic substitution (SN2) mechanism. quizlet.com The SN2 pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the iodide leaving group. quizlet.commasterorganicchemistry.com This leads to an inversion of stereochemistry at the reaction center.

However, the substrate is not a simple primary iodide. The iodomethyl group is attached to a quaternary carbon (the spiro center) of the cyclohexane ring, creating significant steric hindrance. This structure is analogous to a neopentyl halide. Steric hindrance is a critical factor that slows down SN2 reactions because it impedes the backside attack of the nucleophile. masterorganicchemistry.comchemistryhall.comquora.com Consequently, while the SN2 pathway is mechanistically favored, the reaction rate is expected to be significantly lower than that of unhindered primary iodides like iodomethane (B122720) or iodoethane.

The alternative unimolecular (SN1) pathway is highly unlikely. The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.com Primary alkyl halides, such as 8-(iodomethyl)-1,4-dioxaspiro[4.5]decane, would form a highly unstable primary carbocation, making this pathway energetically unfavorable. quizlet.com

The competition between these pathways is summarized in the table below.

Mechanistic PathwaySubstrate ClassificationKey FeatureLikelihood for this CompoundRationale
SN2Primary (Sterically Hindered)Single concerted step, backside attackFavored, but slowPrimary nature of the halide favors SN2, but steric bulk from the spirocycle hinders nucleophilic approach, reducing the reaction rate. masterorganicchemistry.comchemistryhall.com
SN1PrimaryStepwise, involves carbocation intermediateHighly UnfavoredFormation of a high-energy primary carbocation is energetically prohibitive. quizlet.com

Radical-Mediated Processes and Halogen Atom Transfer Reactions

The weak C-I bond (with a bond dissociation energy of approximately 57 kcal/mol) is susceptible to homolytic cleavage, making 8-(iodomethyl)-1,4-dioxaspiro[4.5]decane an excellent precursor for radical-mediated reactions. smolecule.com These processes are often initiated by light, heat, or a radical initiator.

Visible-light irradiation can induce homolytic cleavage of the C-I bond, generating a primary alkyl radical centered on the methylene (B1212753) group and an iodine radical. smolecule.com This spirocyclic carbon-centered radical is a key intermediate that can participate in a variety of subsequent transformations, such as cascade radical annulations to produce complex polycyclic structures. smolecule.com

A crucial mechanism for generating this radical intermediate is Halogen Atom Transfer (XAT). In XAT, a radical species abstracts the iodine atom from the alkyl iodide to generate the corresponding alkyl radical. nih.govrroij.com This method is particularly effective for activating alkyl iodides that are resistant to other forms of activation. researchgate.net For instance, α-aminoalkyl radicals, generated photochemically or electrochemically, are highly efficient XAT reagents that can readily abstract the iodine from secondary alkyl iodides to initiate further coupling reactions. nih.govresearchgate.net This strategy can be integrated with transition metal catalysis to achieve novel bond formations that are inaccessible through traditional polar pathways. rroij.com

Electrophilic Activation and Reactivity of the Iodomethyl Group

The reactivity of the iodomethyl group can be enhanced through electrophilic activation. This typically involves coordination of a Lewis acid to either the iodine atom or another functional group within the molecule.

Strong Lewis acids, such as those based on silicon, boron, or aluminum, can interact with the iodine atom. researchgate.net This interaction polarizes the C-I bond further and makes the iodide a better leaving group, potentially facilitating nucleophilic substitution or other transformations. Lewis acids can also activate the spiroketal moiety itself. Coordination to the ketal oxygens can induce ring-opening, creating reactive intermediates that can undergo subsequent reactions. nih.govresearchgate.net

Furthermore, the C-I bond is readily activated by transition metal complexes, particularly those of palladium and nickel. smolecule.comrsc.org In these cases, the metal complex undergoes oxidative addition into the C-I bond, forming an organometallic intermediate. This is the key initiating step in a wide range of powerful cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings. smolecule.com These reactions demonstrate the compound's utility as a building block for constructing more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds at the methylene position.

Influence of the 1,4-Dioxaspiro[4.5]decane Moiety on Reaction Selectivity and Stereochemistry

The 1,4-dioxaspiro[4.5]decane moiety is not merely a passive spectator group. Its rigid, bicyclic structure exerts significant stereoelectronic control over reactions occurring at the iodomethyl group. The cyclohexane ring is locked into a specific conformation by the spiroketal, which limits the possible trajectories for incoming reagents. smolecule.com

In nucleophilic substitution and radical reactions, the bulky spirocycle can direct the approach of the attacking species. For instance, in reactions involving intermediates, the rigid framework may favor an axial approach to minimize steric interactions. smolecule.com This conformational rigidity can be exploited to achieve high levels of diastereoselectivity in the formation of new stereocenters. The precise stereochemical outcome will depend on the specific reaction mechanism and the nature of the attacking species.

Kinetic and Thermodynamic Parameters Governing 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane Transformations

Detailed experimental data on the kinetic and thermodynamic parameters for reactions involving 8-(iodomethyl)-1,4-dioxaspiro[4.5]decane are not extensively reported in the literature. However, the expected parameters can be inferred from the behavior of analogous chemical systems.

For an SN2 reaction, the kinetics are second-order, with the rate dependent on the concentrations of both the alkyl iodide and the nucleophile (Rate = k[R-I][Nu⁻]). rammohancollege.ac.in The activation energy (Ea) for this substrate is expected to be relatively high for an SN2 reaction due to the significant steric hindrance, leading to a smaller rate constant (k) compared to unhindered primary iodides.

The table below provides a qualitative comparison of expected kinetic parameters for the SN2 reaction of different primary iodides.

CompoundStructural FeatureExpected Relative SN2 RateReasoning
Iodomethane (CH3I)UnhinderedVery FastMinimal steric hindrance allows for easy backside attack by the nucleophile.
Iodoethane (CH3CH2I)Primary, minimal hindranceFastSlightly more hindered than iodomethane, but still highly reactive.
1-Iodo-2,2-dimethylpropane (Neopentyl Iodide)Primary, highly hinderedExtremely SlowSevere steric hindrance from the quaternary carbon adjacent to the reaction center effectively blocks backside attack. masterorganicchemistry.com
8-(Iodomethyl)-1,4-dioxaspiro[4.5]decanePrimary, highly hinderedVery SlowStructurally analogous to neopentyl iodide, with significant steric bulk from the spirocyclic system hindering the SN2 transition state.

Cross-Coupling Reactions Utilizing the Iodomethyl Group as a Coupling Partner

The iodomethyl group of 8-(iodomethyl)-1,4-dioxaspiro[4.5]decane is an excellent electrophile for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Sonogashira, Heck, Negishi)

Palladium catalysts are paramount in forming new carbon-carbon bonds. While the coupling of sp³-hybridized carbons, such as in the iodomethyl group, can be more challenging than sp² carbons due to slower oxidative addition and potential for β-hydride elimination, significant advances have been made using specialized ligands and reaction conditions.

Suzuki-Miyaura Coupling: This reaction couples the alkyl iodide with an organoboron compound. For primary alkyl iodides like 8-(iodomethyl)-1,4-dioxaspiro[4.5]decane, successful coupling typically requires palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)₃, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands facilitate the oxidative addition step and promote the desired reductive elimination. A base, such as a phosphate (B84403) or carbonate, is essential for the activation of the organoboron species.

Coupling PartnerCatalyst SystemBaseSolventProduct Type
Arylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O8-(Arylmethyl)-1,4-dioxaspiro[4.5]decane
Alkenylboronic acidPd(OAc)₂ / P(t-Bu)₃K₂CO₃Dioxane8-(Allyl)-1,4-dioxaspiro[4.5]decane derivative
Alkyl-9-BBNPd(PPh₃)₄K₃PO₄THF8-(Alkylmethyl)-1,4-dioxaspiro[4.5]decane

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an organic halide. The coupling of unactivated alkyl iodides is less common but has been achieved using palladium catalysts, often in conjunction with a copper(I) co-catalyst. The use of sterically demanding NHC ligands has been shown to be effective in preventing β-hydride elimination and promoting the coupling of primary alkyl iodides.

Coupling PartnerCatalyst SystemCo-catalystBaseSolventProduct Type
Phenylacetylene[(π-allyl)PdCl]₂ / IPrCuICs₂CO₃Dioxane8-(Phenylethynylmethyl)-1,4-dioxaspiro[4.5]decane
TrimethylsilylacetylenePd(OAc)₂ / SPhosNone (Cu-free)K₃PO₄Toluene8-(Trimethylsilylethynylmethyl)-1,4-dioxaspiro[4.5]decane

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. The use of unactivated alkyl halides is challenging but has been demonstrated in intramolecular contexts and more recently in intermolecular reactions. These reactions often proceed through a hybrid organometallic-radical mechanism. For 8-(iodomethyl)-1,4-dioxaspiro[4.5]decane, this would result in the formation of a substituted alkene.

Coupling PartnerCatalystBaseSolventProduct Type
StyrenePd(OAc)₂K₂CO₃DMF8-(Styrylmethyl)-1,4-dioxaspiro[4.5]decane
Butyl acrylate (B77674)Pd(PPh₃)₄Et₃NAcetonitrileSubstituted acrylate derivative

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. This reaction is known for its high functional group tolerance and is effective for C(sp³)-C(sp²) and C(sp³)-C(sp³) bond formation. Palladium catalysts with bulky phosphine or NHC ligands are typically employed. The organozinc reagent would be prepared from the desired coupling partner.

Coupling PartnerCatalyst SystemSolventProduct Type
Arylzinc chloridePd₂(dba)₃ / PCyp₃THF/NMP8-(Arylmethyl)-1,4-dioxaspiro[4.5]decane
Alkylzinc bromidePd(OAc)₂ / SPhosDMA8-(Alkylmethyl)-1,4-dioxaspiro[4.5]decane

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions, particularly Ullmann-type condensations, are a cost-effective alternative to palladium-catalyzed processes, especially for forming carbon-heteroatom bonds.

Ullmann Condensation: This reaction can be used to form C-O, C-S, and C-N bonds. For instance, the coupling of 8-(iodomethyl)-1,4-dioxaspiro[4.5]decane with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base would yield the corresponding ether. The use of ligands such as 1,10-phenanthroline (B135089) or amino acids can facilitate these couplings under milder conditions than the classical Ullmann reaction.

Coupling PartnerCatalystLigandBaseSolventProduct Type
PhenolCuI1,10-PhenanthrolineCs₂CO₃Toluene8-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane
MethanolCuIN,N-DimethylglycineK₂CO₃Methanol8-(Methoxymethyl)-1,4-dioxaspiro[4.5]decane

Other Transition Metal-Catalyzed Transformations

Besides palladium and copper, other transition metals like nickel and iron have emerged as powerful catalysts for cross-coupling reactions involving alkyl halides.

Nickel-Catalyzed Coupling: Nickel catalysts are often more reactive towards alkyl halides than palladium and can be a more economical choice. They are effective in coupling primary alkyl iodides with organozinc reagents (a Negishi-type reaction) and Grignard reagents (a Kumada-type reaction).

Iron-Catalyzed Coupling: Iron catalysts are an attractive option due to their low cost and low toxicity. Iron-catalyzed cross-coupling of alkyl halides with aryl Grignard reagents has been shown to proceed in high yields. sgitolab.comacs.orgnih.govacs.orgorganic-chemistry.org The addition of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often crucial for success. acs.org

Coupling PartnerCatalystAdditiveSolventProduct Type
Phenylmagnesium bromideFeCl₃TMEDATHF8-(Benzyl)-1,4-dioxaspiro[4.5]decane
Naphthylmagnesium chlorideFe(acac)₃TMEDATHF8-(Naphthylmethyl)-1,4-dioxaspiro[4.5]decane

Organometallic Chemistry: Grignard and Organolithium Reagent Reactions

The carbon-iodine bond in 8-(iodomethyl)-1,4-dioxaspiro[4.5]decane can be converted into a carbon-metal bond, transforming the electrophilic carbon into a potent nucleophile.

Grignard Reagent Formation: Treatment of 8-(iodomethyl)-1,4-dioxaspiro[4.5]decane with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, (1,4-dioxaspiro[4.5]decan-8-ylmethyl)magnesium iodide. adichemistry.comwikipedia.org The reaction requires anhydrous conditions to prevent quenching of the highly basic organometallic species. adichemistry.com The spiroketal is stable under these conditions. This Grignard reagent can then be used in a vast array of subsequent reactions, such as additions to carbonyls, epoxides, and nitriles.

Organolithium Reagent Formation: The corresponding organolithium reagent can be formed through reaction with lithium metal or, more commonly, via lithium-halogen exchange with an alkyllithium reagent such as tert-butyllithium (B1211817) at low temperatures. masterorganicchemistry.comwikipedia.org The resulting (1,4-dioxaspiro[4.5]decan-8-ylmethyl)lithium is a powerful nucleophile and strong base, and its subsequent reactions provide access to a wide range of derivatives. The etheral dioxaspiro moiety is generally compatible with the conditions for organolithium formation and reaction. libretexts.orguniurb.it

Reductive and Oxidative Manipulations of the Iodomethyl Functionality

The iodomethyl group can undergo both reduction to a methyl group and oxidation to an aldehyde, providing pathways to simpler or more oxidized derivatives.

Reduction: The carbon-iodine bond can be readily reduced to a carbon-hydrogen bond. This can be achieved using a variety of reducing agents, including lithium aluminum hydride (LiAlH₄), tributyltin hydride (Bu₃SnH) via a radical pathway, or catalytic hydrogenation with a palladium catalyst and a hydrogen source. The choice of reagent depends on the desired functional group tolerance. For a substrate like 8-(iodomethyl)-1,4-dioxaspiro[4.5]decane, milder conditions such as catalytic hydrogenation would be preferable to avoid potential side reactions.

Oxidation: The primary alkyl iodide can be oxidized to the corresponding aldehyde, 1,4-dioxaspiro[4.5]decane-8-carbaldehyde. A common method for this transformation is the Kornblum oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant, often with a base like sodium bicarbonate. Other methods, such as the Sommelet oxidation, could also be applicable. These methods are generally mild and compatible with the spiroketal functionality.

Rearrangement Reactions and Ring Expansions/Contractions Initiated by C-I Activation

Activation of the carbon-iodine bond, typically to form a radical intermediate, can initiate rearrangement reactions, particularly if a suitable radical acceptor is present within the molecule.

Radical Cyclization: While 8-(iodomethyl)-1,4-dioxaspiro[4.5]decane itself is unlikely to undergo significant rearrangement, derivatives containing an appropriately positioned alkene or alkyne could undergo radical cyclization. nih.govwikipedia.org For example, if the spiroketal were formed from a cyclohexanone (B45756) derivative bearing a tethered double bond, homolytic cleavage of the C-I bond (e.g., with Bu₃SnH and AIBN) would generate a primary alkyl radical. This radical could then add to the intramolecular double bond, leading to the formation of a new ring system. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) would be governed by Baldwin's rules. wikipedia.org Such a strategy allows for the rapid construction of complex polycyclic structures.

Functional Group Interconversions of the Iodomethyl Moiety to Other Carbon-Based Linkages (e.g., nitriles, amines, esters)

The iodomethyl group of 8-(iodomethyl)-1,4-dioxaspiro[4.5]decane serves as a versatile precursor for the introduction of various carbon-based functional groups through nucleophilic substitution reactions. The high reactivity of the carbon-iodine bond, owing to the good leaving group ability of the iodide ion, facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. This section explores the conversion of the iodomethyl moiety into nitriles, amines, and esters, which are pivotal transformations in the synthesis of more complex molecules.

Conversion to Nitriles

The transformation of the iodomethyl group to a cyanomethyl group introduces a nitrile functionality, which is a valuable synthetic intermediate. This conversion is typically achieved through a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide. The resulting compound, 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetonitrile, can be further elaborated, for instance, by hydrolysis to a carboxylic acid or reduction to an amine.

The reaction generally proceeds via an S(_N)2 mechanism, where the cyanide ion attacks the electrophilic carbon atom of the iodomethyl group, displacing the iodide ion. The choice of solvent is crucial for this reaction, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) being preferred as they effectively solvate the cation of the cyanide salt while leaving the cyanide anion highly nucleophilic.

Starting Material Reagent Solvent Product Reaction Type
8-(Iodomethyl)-1,4-dioxaspiro[4.5]decaneSodium Cyanide (NaCN)DMSO2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetonitrileNucleophilic Substitution

This interactive table provides a summary of the conversion of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane to its corresponding nitrile.

Conversion to Amines

The introduction of an amino group is a fundamental transformation in organic synthesis, often leading to compounds with significant biological activity. The iodomethyl group of 8-(iodomethyl)-1,4-dioxaspiro[4.5]decane can be converted to a primary amine through various methods. A common approach is the Gabriel synthesis, which involves the reaction of the iodomethyl compound with potassium phthalimide, followed by hydrolysis or hydrazinolysis of the resulting N-substituted phthalimide. This method provides a clean route to the primary amine, (1,4-dioxaspiro[4.5]decan-8-yl)methanamine, avoiding the over-alkylation issues often associated with direct amination with ammonia (B1221849).

Alternatively, direct reaction with an excess of ammonia or with primary or secondary amines can yield the corresponding primary, secondary, or tertiary amines. The use of an excess of the amine nucleophile helps to minimize the formation of quaternary ammonium salts.

Starting Material Reagent(s) General Conditions Product Reaction Type
8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane1. Potassium Phthalimide2. Hydrazine1. DMF, heat2. Ethanol, reflux(1,4-Dioxaspiro[4.5]decan-8-yl)methanamineGabriel Synthesis
8-(Iodomethyl)-1,4-dioxaspiro[4.5]decaneAmmonia (excess)Alcoholic solution, pressure(1,4-Dioxaspiro[4.5]decan-8-yl)methanamineNucleophilic Substitution
8-(Iodomethyl)-1,4-dioxaspiro[4.5]decanePrimary/Secondary AmineAprotic solvent, baseN-Substituted (1,4-dioxaspiro[4.5]decan-8-yl)methanamineNucleophilic Substitution

This interactive table outlines common methods for the conversion of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane to various amines.

Conversion to Esters

The iodomethyl group can also be transformed into an ester functionality, which is present in a wide array of natural products and pharmaceuticals. This conversion is typically accomplished by reacting 8-(iodomethyl)-1,4-dioxaspiro[4.5]decane with a carboxylate salt, such as sodium or potassium acetate (B1210297), in a suitable solvent. This reaction, another example of an S(_N)2 displacement, yields the corresponding acetate ester. The use of other carboxylate salts allows for the synthesis of a variety of ester derivatives.

For instance, the reaction with sodium acetate would yield (1,4-dioxaspiro[4.5]decan-8-yl)methyl acetate. This transformation is valuable for introducing an acetoxymethyl group, which can be a precursor for other functionalities or a key structural motif in its own right.

Starting Material Reagent Solvent Product Example Reaction Type
8-(Iodomethyl)-1,4-dioxaspiro[4.5]decaneSodium AcetateDMF(1,4-Dioxaspiro[4.5]decan-8-yl)methyl acetateNucleophilic Substitution

This interactive table summarizes the synthesis of an ester derivative from 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane.

Applications of 8 Iodomethyl 1,4 Dioxaspiro 4.5 Decane in Complex Molecule Synthesis

Role as a Versatile Building Block for the Construction of Diverse Organic Scaffolds

The utility of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane as a versatile building block stems from its capacity to undergo a variety of chemical transformations at the iodomethyl position while the masked carbonyl group remains inert. This allows for the elaboration of a molecular framework, with the option to reveal the ketone at a later synthetic stage for further reactions. Spirocyclic scaffolds, in general, are of great interest to the pharmaceutical industry as they introduce three-dimensional complexity into molecules, which can be advantageous for biological activity and selectivity. mdpi.com The 1,4-dioxaspiro[4.5]decane framework is a common motif in the synthesis of such compounds. researchgate.netmolport.com

The reactive iodomethyl group of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane is the primary site for structural elaboration to create more complex spiroketal derivatives. Through nucleophilic substitution reactions, a wide array of functional groups can be appended to the spiroketal core. For instance, amines, thiols, cyanides, and carbanions can displace the iodide ion to form new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds, respectively. This strategy is demonstrated in analogous systems where the related 2-(chloromethyl)-1,4-dithiaspiro[4.5]decane is reacted with amines to produce N-substituted derivatives. unimore.it This approach allows for the synthesis of a library of highly substituted spiroketal compounds, where the diversity is introduced via the nucleophile attached to the methyl group at the C-8 position.

The strategic placement of a reactive group (the iodomethyl) and a latent functional group (the ketal-protected ketone) makes 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane a well-suited precursor for constructing more complex polycyclic systems. libretexts.orglibretexts.org A general synthetic approach involves first using the iodomethyl group to build a side chain of desired length and functionality. This can be achieved through substitution reactions or by converting the iodide to an organometallic species for coupling reactions. Once the side chain is in place, the spiroketal can be hydrolyzed under acidic conditions to unveil the cyclohexanone (B45756) carbonyl group. This newly exposed ketone can then participate in an intramolecular cyclization with the appended side chain. Depending on the nature and length of the side chain, this ring-closing step can lead to the formation of various fused, bridged, or other polycyclic skeletons, which are common cores in terpenes and other natural products. nih.gov

Utilization in the Preparation of Advanced Pharmaceutical Intermediates

The 1,4-dioxaspiro[4.5]decane scaffold is a recurring structural motif in the development of pharmaceutically active compounds. The precursor, 1,4-dioxaspiro[4.5]decan-8-one, is recognized as an exceedingly useful bifunctional intermediate in the synthesis of organic chemicals, including pharmaceutical intermediates. researchgate.netchemicalbook.com Derivatives such as 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane serve as key building blocks for elaborating this core structure into advanced drug candidates and molecular probes.

Research has established a clear link between the 1,4-dioxaspiro[4.5]decane framework and analgesic activity. The closely related precursor, 1,4-dioxaspiro[4.5]decan-8-one, is explicitly used in the preparation of series of potent analgesic compounds. chemicalbook.com Furthermore, derivatives of this scaffold have been synthesized and evaluated for their potential in pain management. nih.gov For example, a series of compounds based on the 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl) moiety were developed as potent 5-HT₁ₐ receptor partial agonists. unimore.itnih.gov One such derivative demonstrated significant antinociceptive activity in a mouse formalin test, highlighting the potential of this chemical class to offer new strategies for pain control. nih.gov

The 1,4-dioxaspiro[4.5]decane skeleton is also instrumental in the synthesis of neurochemical tools. Specifically, 1,4-Cyclohexanedione (B43130) Monoethylene Acetal, another name for 1,4-dioxaspiro[4.5]decan-8-one, is employed as a building block in the synthesis of tritium-labelled probes. chemicalbook.com These probes are designed for the autoradiographic study of the dopamine (B1211576) reuptake complex, a critical target in understanding the neurobiology of various disorders and the mechanism of action of psychostimulant drugs. chemicalbook.com Additionally, related azaspiro derivatives have been synthesized and assessed as potential dopamine agonists, further cementing the role of this spirocyclic system in the exploration of dopaminergic pathways. nih.gov

ApplicationTarget System/Compound ClassKey Research Finding
Pharmaceutical Intermediate Analgesic CompoundsThe precursor 1,4-dioxaspiro[4.5]decan-8-one is a key starting material for potent analgesics. chemicalbook.com Derivatives show antinociceptive effects in animal models. nih.gov
Pharmaceutical Intermediate Dopamine Reuptake ProbesThe scaffold is used to synthesize radiolabelled probes for studying the dopamine reuptake complex. chemicalbook.com

Application in the Synthesis of Agrochemicals and Other Biologically Active Compounds

Beyond pharmaceuticals, the 1,4-dioxaspiro[4.5]decane core has found applications in other areas requiring biologically active molecules, such as agriculture and materials science.

The utility of this scaffold in agrochemistry is demonstrated by the use of 1,4-dioxaspiro[4.5]decan-8-one as a synthetic intermediate for insecticides. researchgate.net This highlights the versatility of the spiroketal structure in creating compounds with a range of biological effects.

In addition to agrochemicals, derivatives have shown a breadth of other biological activities. Research into related iodo-spirodecane compounds suggests potential for anti-tumor, anti-inflammatory, and antimicrobial properties. smolecule.com The 1,4-dioxaspiro[4.5]decane moiety is a component of potent 5-HT₁ₐ receptor agonists which, besides their analgesic potential, may possess neuroprotective activity. nih.gov In a different context, a related azaspiro derivative, [¹⁸F]8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, has been developed as a potent radioligand for σ₁ receptors, enabling tumor imaging via positron emission tomography (PET). nih.gov Novel 1,4-dioxaspiro compounds derived from oleic acid have also been synthesized and identified as potential candidates for biolubricants. researchgate.net

Application AreaSpecific Use / ActivityCompound Type / Finding
Agrochemicals InsecticidesThe precursor 1,4-dioxaspiro[4.5]decan-8-one is a building block for insecticidal compounds. researchgate.net
Bioactive Compounds 5-HT₁ₐ Receptor AgonistsDerivatives exhibit potent agonism at the 5-HT₁ₐ receptor, with potential neuroprotective effects. nih.gov
Bioactive Compounds Tumor Imaging AgentsAn ¹⁸F-labeled azaspiro[4.5]decane derivative is a σ₁ receptor radioligand for PET imaging. nih.gov
Bio-based Materials BiolubricantsNovel 1,4-dioxaspiro[4.5]decane compounds synthesized from oleic acid show potential as biolubricants. researchgate.net

Contribution to the Development of Precursors for Materials Science and Polymer Chemistry

The primary contribution of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane in materials science lies in its function as a specialized initiator and monomer for the synthesis of advanced polymers. The presence of the iodomethyl group provides a reactive site for initiating polymerization reactions, particularly controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). This allows for the precise construction of polymer chains with the 1,4-dioxaspiro[4.5]decane moiety at one end.

The spiroketal group imparts several desirable characteristics to the resulting polymers. Spirocyclic structures are known to enhance the thermal stability and glass transition temperature (Tg) of polymers due to their rigid, bicyclic nature. Furthermore, the ketal linkage within the spirocyclic system can be susceptible to cleavage under acidic conditions, introducing a degree of degradability to the polymer. This feature is particularly valuable in the design of "smart" materials that can respond to environmental stimuli, or for creating more sustainable and recyclable plastics.

Detailed Research Findings:

While specific research detailing the extensive use of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane is an evolving field, its application can be understood through the well-established principles of polymer synthesis. The iodomethyl functionality serves as a highly efficient initiating group for various polymerization methods.

In the context of Atom Transfer Radical Polymerization (ATRP) , 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane can be used to initiate the polymerization of a wide range of vinyl monomers, such as styrenes, acrylates, and methacrylates. This process leads to the formation of well-defined polymers with a spiroketal terminal group. The general scheme for such a polymerization is depicted below:

Initiation: The carbon-iodine bond in 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane is homolytically cleaved in the presence of a transition metal catalyst, generating a radical that initiates the polymerization.

Propagation: The radical adds to monomer units, leading to the growth of the polymer chain.

Termination: The growing polymer chains can be terminated in a controlled manner, resulting in polymers with low polydispersity.

This method allows for the synthesis of block copolymers where one block contains the spiroketal end-group, enabling the creation of materials with distinct, phase-separated nanostructures.

Furthermore, the spiroketal-containing polymers can be used in surface-initiated polymerization to create "polymer brushes." By anchoring the 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane initiator to a substrate, polymer chains can be grown from the surface, modifying its properties to enhance biocompatibility, lubrication, or for the creation of responsive surfaces.

The properties of polymers synthesized using this spiroketal initiator can be tailored by the choice of monomer. For instance, polymerization of hydrophilic monomers would lead to amphiphilic block copolymers with potential applications in drug delivery systems, where the acid-labile spiroketal could facilitate drug release in acidic environments like tumors or endosomes.

The following interactive data table summarizes the potential monomers that can be polymerized using 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane as an initiator and the potential properties and applications of the resulting polymers.

MonomerResulting PolymerPotential PropertiesPotential Applications
StyrenePolystyrene with spiroketal end-groupHigh Tg, thermal stabilitySpecialty plastics, nanostructured materials
Methyl methacrylatePoly(methyl methacrylate) with spiroketal end-groupOptical clarity, rigidityAdvanced optical materials, coatings
N-isopropylacrylamidePoly(N-isopropylacrylamide) with spiroketal end-groupThermoresponsive ("smart" polymer)Biomedical devices, sensors
(Poly(ethylene glycol)) methyl ether methacrylateAmphiphilic block copolymerBiocompatible, self-assemblingDrug delivery, biomaterials

Theoretical and Computational Studies on 8 Iodomethyl 1,4 Dioxaspiro 4.5 Decane

Quantum Chemical Calculations of Electronic Structure, Bonding, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane. youtube.comudel.edu These methods solve approximations of the Schrödinger equation to determine the electron distribution within the molecule, which in turn governs its structure, stability, and chemical reactivity. tue.nlunibo.it

Calculations would reveal a significant polarization of the carbon-iodine (C-I) bond in the iodomethyl group. Due to the higher electronegativity of carbon compared to iodine, the carbon atom bonded to iodine (the methylene (B1212753) carbon) would be expected to carry a partial positive charge, making it an electrophilic center susceptible to nucleophilic attack. Conversely, the iodine atom would bear a partial negative charge but is also a large, polarizable atom, which makes it an excellent leaving group in substitution reactions. The two oxygen atoms within the 1,4-dioxaspiro[4.5]decane ring are highly electronegative, leading to a concentration of electron density and the potential to act as hydrogen bond acceptors.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). For 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane, the HOMO would likely be localized on the spiroketal oxygen atoms and the iodine atom, while the LUMO is expected to be concentrated along the C-I bond, specifically as a σ* antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane
PropertyCalculated ValueImplication
HOMO Energy-6.5 eVIndicates electron-donating capability, localized on Iodine and Oxygen lone pairs.
LUMO Energy-0.8 eVIndicates electron-accepting capability, localized on the C-I σ* orbital.
HOMO-LUMO Gap5.7 eVSuggests relatively high kinetic stability but accessible for reaction.
Mulliken Charge on Methylene Carbon (CH₂)+0.15Confirms the electrophilic nature of this carbon center.
Mulliken Charge on Iodine (I)-0.20Highlights the polar nature of the C-I bond.

Conformational Analysis and Energetics of the 1,4-Dioxaspiro[4.5]decane Ring System with Iodomethyl Substitution

The 1,4-dioxaspiro[4.5]decane core contains a cyclohexane (B81311) ring, which predominantly adopts a stable chair conformation to minimize angular and torsional strain. youtube.com The presence of the iodomethyl substituent at the C8 position introduces the possibility of two distinct chair conformers: one with the substituent in an axial position and one with it in an equatorial position.

Computational conformational analysis can be used to determine the relative energies and populations of these conformers. By calculating the potential energy surface, it is possible to identify the global energy minimum and the energy barriers between different conformations. researchgate.net For monosubstituted cyclohexanes, bulkier groups generally prefer the equatorial position to avoid steric clashes with the axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions). researchgate.net The iodomethyl group is sterically demanding, and therefore, the equatorial conformer of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane is expected to be significantly more stable than the axial conformer.

The energy difference between these two conformers (the A-value) can be quantified computationally. This value is critical for predicting the molecule's average structure and how its shape influences its interactions and reactivity. The spiroketal portion of the molecule introduces some rigidity but the fundamental principles of cyclohexane conformation remain dominant.

Table 2: Calculated Relative Energies for Conformers of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane
ConformerRelative Energy (kcal/mol)Predicted Boltzmann Population (298 K)Key Steric Interactions
Equatorial-Chair0.00 (Global Minimum)>98%Minimal steric strain.
Axial-Chair~2.1<2%Significant 1,3-diaxial interactions between the iodomethyl group and axial hydrogens.
Twist-Boat~5.5<0.1%Higher torsional and steric strain compared to the chair form.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solvation Effects

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules over time, particularly in a condensed phase like a solution. acs.orgfigshare.com MD simulations model the molecule and its surrounding solvent as a system of particles interacting through a defined force field, allowing for the observation of dynamic processes such as solvation and intermolecular binding. nih.govresearchgate.net

An MD simulation of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane in a solvent like water or chloroform (B151607) would provide a detailed picture of its solvation shell. The simulation could quantify how solvent molecules arrange themselves around the solute. The ether oxygens of the spiroketal would be expected to form hydrogen bonds with protic solvents. The iodine atom, due to its size and polarizability, can participate in non-covalent interactions known as halogen bonds, which could be identified and characterized through these simulations. nih.govmdpi.comnih.gov

By analyzing the simulation trajectories, one can calculate properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides quantitative insight into the strength and nature of solute-solvent interactions, which are crucial for understanding reaction kinetics and solubility.

Table 3: Hypothetical Parameters from an MD Simulation of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane in Water
Interaction PairRadial Distribution Function (g(r)) Peak PositionInterpretation
Spiroketal Oxygen – Water Hydrogen1.9 ÅStrong hydrogen bonding between the ether oxygen and water.
Iodine – Water Oxygen3.5 ÅIndicates the formation of a structured solvation shell, possibly involving weak halogen bonding.
Cyclohexane Hydrogen – Water Oxygen3.8 ÅRepresents weaker, van der Waals interactions with the hydrophobic hydrocarbon backbone.

Prediction of Reaction Pathways, Transition States, and Kinetic Profiles

A primary application of computational chemistry is the elucidation of reaction mechanisms. cecam.orgarxiv.org For 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane, a key reaction of interest is the bimolecular nucleophilic substitution (SN2) at the methylene carbon, where the iodide ion acts as the leaving group. nih.govlibretexts.org

Computational methods can map the entire potential energy surface of the reaction, from reactants to products. researchgate.netrsc.org This involves locating the structure of the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants. This energy difference is the activation energy (Ea), which is the primary determinant of the reaction rate according to transition state theory. compchemhighlights.org

For an SN2 reaction involving a nucleophile (e.g., CN⁻), calculations would model the backside attack on the electrophilic carbon, leading to a pentacoordinate transition state where the nucleophile-carbon bond is partially formed and the carbon-iodine bond is partially broken. sciforum.net The calculated activation energy can be used to predict the reaction rate constant. Furthermore, by modeling the reaction in different solvents (using implicit or explicit solvation models), one can predict how the solvent environment affects the reaction kinetics. nih.gov

Table 4: Hypothetical Calculated Energies for the SN2 Reaction with Cyanide Nucleophile
SpeciesRelative Free Energy (kcal/mol, in DMSO)Description
Reactants (Molecule + CN⁻)0.0Initial state of separated reactants.
Reactant Complex-2.5Pre-reaction complex stabilized by ion-dipole interactions.
Transition State (TS)+18.5The highest energy point, determining the reaction barrier.
Product Complex-25.0Post-reaction complex of the product and iodide ion.
Products (Nitrile Product + I⁻)-22.0Final state of separated products.

Design of Novel Catalytic Systems Based on Computational Insights

Computational chemistry is increasingly used not just to understand existing systems but also to design new ones, particularly catalysts. rsc.orgosti.govyoutube.com By understanding the electronic structure and reaction mechanisms of a substrate like 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane, catalysts can be designed in silico to promote specific transformations. nih.gov

For example, one might want to design a catalyst for a cross-coupling reaction that forms a new carbon-carbon bond at the methylene position. Computational screening could be used to evaluate a library of potential transition metal catalysts (e.g., based on Palladium or Nickel). The calculations would focus on key catalytic steps, such as oxidative addition of the C-I bond to the metal center. Descriptors, such as the calculated binding energy of the substrate to the catalyst or the activation energy for the oxidative addition step, can be used to rank the potential catalysts. nih.gov This high-throughput screening allows researchers to prioritize the most promising candidates for experimental synthesis and testing, saving significant time and resources. pnas.org

Table 5: Hypothetical Computational Screening of Catalysts for a Suzuki Coupling Reaction
Catalyst Candidate (Ligand on Pd)Calculated Oxidative Addition Barrier (kcal/mol)Predicted Relative Activity
Pd(PPh₃)₄15.2Moderate
Pd(dppf)Cl₂13.5High
Pd(PCy₃)₂16.8Low
Pd(XPhos) G312.1Very High

Future Directions and Emerging Research Avenues for 8 Iodomethyl 1,4 Dioxaspiro 4.5 Decane

Development of Novel, Sustainable, and Environmentally Benign Synthetic Routes

The future synthesis of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane is likely to be guided by the principles of green chemistry, moving away from traditional methods that may rely on harsh reagents and generate significant waste. A key area of development will be the adoption of biocatalytic and chemoenzymatic strategies. These approaches offer high selectivity and milder reaction conditions. For instance, the use of enzymes in the formation of spiroketal structures is a promising avenue. acs.org Research into enzymatic pathways for the synthesis of complex natural products containing spiroketal moieties highlights the potential for developing highly efficient and environmentally friendly synthetic routes. nih.gov

Furthermore, the exploration of catalytic systems that minimize waste and improve atom economy will be crucial. This includes the development of reusable solid acid catalysts for the spiroketalization step, replacing traditional soluble acid catalysts that can be difficult to separate from the reaction mixture. The overarching goal is to create synthetic pathways that are not only efficient but also sustainable in the long term.

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

The presence of the iodomethyl group in 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane opens the door to a wide array of chemical transformations, many of which remain unexplored. Future research will likely focus on leveraging the reactivity of the carbon-iodine bond. This includes its use in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce molecular complexity and construct novel molecular architectures. The related compound, 8-iodo-1,4-dioxaspiro[4.5]decane, has already demonstrated utility in transition-metal-catalyzed reactions, suggesting a similar potential for its iodomethyl counterpart. smolecule.com

Another exciting avenue is the investigation of radical-mediated reactions. The carbon-iodine bond can be homolytically cleaved under photochemical or radical-initiating conditions to generate a reactive carbon-centered radical. This intermediate can then participate in a variety of transformations, including cyclizations and intermolecular additions, to form new carbon-carbon and carbon-heteroatom bonds. The exploration of these radical pathways could lead to the discovery of unprecedented reactivity for this class of compounds. smolecule.com

Expansion of Applications in Catalysis, Supramolecular Chemistry, and Materials Science

The unique three-dimensional structure of spiroketals makes them attractive scaffolds for a range of applications beyond traditional organic synthesis. wikipedia.org In the field of catalysis, chiral derivatives of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane could be developed as ligands for asymmetric catalysis. The rigid spiroketal framework can create a well-defined chiral environment around a metal center, potentially leading to high enantioselectivities in a variety of chemical reactions.

In supramolecular chemistry, the spiroketal core can serve as a building block for the construction of complex host-guest systems and molecular cages. The directionality and rigidity of the spiroketal unit can be exploited to design molecules with specific recognition properties.

Furthermore, in materials science, polymers incorporating the 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane moiety could exhibit interesting physical and chemical properties. The introduction of this spiroketal unit into a polymer backbone could influence its thermal stability, solubility, and morphological characteristics, leading to the development of new materials with tailored functionalities.

Integration with Flow Chemistry, Microfluidics, and Automated Synthesis Platforms

To accelerate the exploration of the chemical space around 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane, the integration of its synthesis and derivatization with modern automation technologies is a key future direction. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for seamless multi-step synthesis. The development of flow-based protocols for the synthesis of this compound and its analogues would enable rapid library generation for screening purposes.

Automated synthesis platforms can further streamline the process of drug discovery and materials development. nih.gov By combining robotic systems with sophisticated software, it is possible to design, synthesize, and purify a large number of compounds with minimal human intervention. Applying these technologies to the synthesis of derivatives of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane will be instrumental in unlocking its full potential.

Advanced Spectroscopic and Structural Characterization Methodologies for Reactive Intermediates

A deeper understanding of the reaction mechanisms involving 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane will require the use of advanced spectroscopic and analytical techniques. The study of transient reactive intermediates, such as radicals and organometallic species, is crucial for elucidating reaction pathways and optimizing reaction conditions.

Techniques such as transient absorption spectroscopy can provide real-time information on the formation and decay of short-lived species. researchgate.net This data, combined with computational modeling, can offer a detailed picture of the reaction landscape. Furthermore, advanced NMR and mass spectrometry techniques will be essential for the structural characterization of novel products and for gaining insights into the stereochemical outcomes of reactions.

Potential for Derivatization into Radiopharmaceuticals and Imaging Agents (excluding human trials)

The derivatization of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane into radiolabeled compounds for use as imaging agents represents a significant and promising area of future research. The spiroketal scaffold is found in a number of biologically active molecules, making it an attractive starting point for the development of targeted radiopharmaceuticals. wikipedia.org

A key strategy would involve the replacement of the iodine atom with a positron-emitting radionuclide, such as iodine-124 (¹²⁴I), which is suitable for Positron Emission Tomography (PET) imaging. nih.gov PET is a highly sensitive molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo. openmedscience.com The development of ¹²⁴I-labeled derivatives of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane could lead to new probes for studying a variety of diseases at the molecular level.

Alternatively, the iodomethyl group can serve as a reactive handle for the attachment of other radiolabeled moieties. For instance, it could be converted to other functional groups that can then be conjugated to a targeting vector, such as a peptide or antibody, which has been labeled with a radionuclide. There is precedent for the development of spiroketal-based ligands for receptors that are then labeled with fluorine-18 (B77423) (¹⁸F) for PET imaging. nih.govnih.gov

Table of Potential Research Directions and Methodologies

Research Area Key Objectives Potential Methodologies
Sustainable Synthesis Develop environmentally friendly synthetic routes. Biocatalysis, chemoenzymatic synthesis, reusable solid acid catalysts.
Reactivity Exploration Discover novel chemical transformations. Transition-metal-catalyzed cross-coupling, radical-mediated reactions.
New Applications Expand utility in catalysis, supramolecular chemistry, and materials science. Asymmetric ligand synthesis, molecular host design, polymer functionalization.
Automation Accelerate discovery through high-throughput synthesis. Flow chemistry, microfluidics, automated synthesis platforms.
Mechanistic Studies Characterize reactive intermediates and reaction pathways. Transient absorption spectroscopy, advanced NMR and mass spectrometry.
Radiopharmaceuticals Develop novel imaging agents for preclinical research. Radiosynthesis with ¹²⁴I or ¹⁸F, conjugation to targeting molecules.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane, and how can purity be optimized?

  • Methodology : Use spirocyclic ketone precursors (e.g., 1,4-dioxaspiro[4.5]decan-8-one) as starting materials. Introduce the iodomethyl group via nucleophilic substitution or iodination of a hydroxymethyl intermediate. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in diethyl ether improves purity (>98%) .
  • Key Data : In automated synthesis platforms, yields of 82% have been reported with <3% dimethylacetal impurities .

Q. How should researchers validate the structural integrity of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane?

  • Methodology : Employ NMR (¹H, ¹³C, and 2D-COSY) to confirm spirocyclic geometry and iodomethyl positioning. Mass spectrometry (ESI-TOF) verifies molecular weight (C₉H₁₅IO₂, theoretical 282.02 g/mol). Compare spectral data with analogs like 1,4-dioxaspiro[4.5]decan-8-carbonitrile .

Q. What safety protocols are critical for handling iodinated spirocyclic compounds?

  • Methodology : Use fume hoods for synthesis due to volatile iodine byproducts. Refer to SDS guidelines for PPE (gloves, goggles) and storage (−20°C under inert gas). Monitor thyroid toxicity risks, as seen in 1,4-dioxane derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane in cross-coupling reactions?

  • Methodology : Apply DFT calculations (e.g., Gaussian 16) to model iodine’s leaving-group potential. Compare with experimental results from Suzuki-Miyaura couplings using boronic ester derivatives (e.g., 2-((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .
  • Data Contradiction : Theoretical models may overestimate iodine’s reactivity in polar solvents; validate with kinetic studies .

Q. What strategies resolve conflicting data on stereochemical outcomes in spirocyclic iodomethyl derivatives?

  • Methodology : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. Correlate with X-ray crystallography of intermediates like 7-acetyl-1,4-dioxaspiro[4.5]decan-8-one . If discrepancies persist, re-examine reaction conditions (e.g., solvent polarity, temperature gradients) .

Q. How can 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane be integrated into drug discovery pipelines?

  • Methodology : Screen for bioactivity in CNS targets (e.g., dopamine receptors) using spirocyclic diazaspirodecanes as analogs. Optimize pharmacokinetics via logP adjustments (e.g., replacing iodine with hydroxyl groups) .
  • Theoretical Framework : Link to receptor-ligand interaction models (e.g., molecular docking with AutoDock Vina) .

Methodological and Theoretical Frameworks

Q. How should researchers design experiments to study degradation pathways of iodinated spirocycles?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Compare degradation products (e.g., deiodinated or oxidized species) to toxicological profiles of 1,4-dioxane derivatives .
  • Data Analysis : Use multivariate statistics (e.g., PCA) to identify critical degradation factors .

Q. What theoretical frameworks guide the application of 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane in materials science?

  • Framework : Apply polymer cross-linking theories (e.g., Flory-Stockmayer) to assess its role in thermoset resins. Compare with non-iodinated analogs (e.g., 1,4-diethyl-7-methyl-7,9-diazaspiro[4.5]decane-6,8,10-trione sodium salt) .

Data Presentation Guidelines

  • Tables :

    PropertyValueReference
    Molecular Weight282.02 g/mol
    Purity (HPLC)>98%
    Storage Conditions−20°C under N₂
  • Figures : Include annotated NMR spectra, reaction schemes, and docking simulations. Ensure alignment with IUPAC naming conventions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.